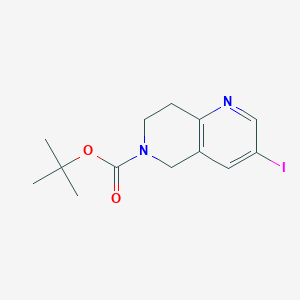

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

説明

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a halogenated naphthyridine derivative featuring a tert-butyl carbamate group at the 6-position and an iodine substituent at the 3-position of the bicyclic ring system. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig reactions), where the iodine atom acts as a superior leaving group compared to lighter halogens like chlorine or bromine . Its rigid naphthyridine scaffold enhances structural diversity in drug discovery, enabling the development of kinase inhibitors, antiviral agents, and Hsp90 modulators .

特性

IUPAC Name |

tert-butyl 3-iodo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMYFJUEICGLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiols can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of tert-butyl-substituted 7,8-dihydro-1,6-naphthyridine carboxylates vary significantly based on substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of tert-Butyl 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylate Derivatives

Key Findings:

Reactivity in Cross-Coupling :

- The 3-iodo derivative exhibits enhanced reactivity in palladium-catalyzed reactions due to iodine’s superior leaving group ability compared to bromo or chloro analogs .

- Bromo-substituted compounds (e.g., MFCD07778591) are widely used in industrial settings due to their balance of reactivity and stability .

Synthetic Accessibility: Chloro and nitro derivatives are synthesized in higher yields (e.g., 94% for tert-butyl 5-carbamoyl-2-methoxy analog in ) compared to cyano/thioxo variants (14.4% yield for compound 4b in ) . The formyl derivative (CAS 1196147-67-7) is discontinued, likely due to challenges in stabilizing the aldehyde group during storage .

Pharmaceutical Utility: Nitro groups serve as precursors for amine functionalities via reduction, critical in constructing bioactive molecules like retinoid receptor modulators . Methyl-chloro derivatives (e.g., 1421254-01-4) are tailored for kinase inhibition, leveraging steric and electronic effects for target binding .

Stability and Handling :

生物活性

tert-Butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS Number: 1033706-36-3) is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H17IN2O2 |

| Molecular Weight | 360.19 g/mol |

| LogP | 2.52 |

| Rotatable Bonds | 2 |

| Purity | ≥95% |

Research indicates that compounds similar to tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine derivatives may exert their biological effects through the inhibition of specific signaling pathways involved in tumorigenesis. Notably, these compounds have shown selective inhibition of Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b, which are implicated in various cancers and inflammatory diseases .

Anti-Tumor Activity

Recent studies have demonstrated that tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exhibits significant anti-tumor properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the downregulation of pro-survival signaling pathways, leading to enhanced sensitivity to chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its anti-tumor activity, this compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit leukocyte migration and cytokine production suggests a potential therapeutic role in managing chronic inflammatory conditions .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of tert-butyl 3-iodo-7,8-dihydro-1,6-naphthyridine on breast cancer cell lines.

- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against MCF-7 and MDA-MB-231 cells. Apoptotic assays confirmed that the compound induces apoptosis through caspase activation.

- Animal Model for Inflammation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。